ethyl 2-amino-2-(4-chlorophenyl)-2-cyclopropylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-2-(4-chlorophenyl)-2-cyclopropylacetate is an organic compound characterized by its unique structure, which includes an ethyl ester, an amino group, a chlorophenyl group, and a cyclopropyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzaldehyde, cyclopropylamine, and ethyl bromoacetate.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and automated systems are often employed to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: The compound can undergo reduction reactions, particularly at the ester group, to form the corresponding alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of ethyl 2-amino-2-(4-chlorophenyl)-2-cyclopropylmethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Ethyl 2-amino-2-(4-chlorophenyl)-2-cyclopropylacetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand the binding mechanisms of similar compounds with proteins and enzymes.
Medicine
The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic activities. Its structure suggests it may interact with specific receptors in the body, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its derivatives are explored for various applications, including as intermediates in the synthesis of active pharmaceutical ingredients.
Wirkmechanismus
The mechanism by which ethyl 2-amino-2-(4-chlorophenyl)-2-cyclopropylacetate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl and cyclopropyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-amino-2-(4-fluorophenyl)-2-cyclopropylacetate
- Ethyl 2-amino-2-(4-bromophenyl)-2-cyclopropylacetate
- Ethyl 2-amino-2-(4-methylphenyl)-2-cyclopropylacetate
Uniqueness
Ethyl 2-amino-2-(4-chlorophenyl)-2-cyclopropylacetate is unique due to the presence of the chlorine atom in the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. The cyclopropyl group also imparts rigidity to the molecule, affecting its overall conformation and binding properties.
Eigenschaften
CAS-Nummer |
500993-41-9 |
---|---|
Molekularformel |
C13H16ClNO2 |
Molekulargewicht |
253.72 g/mol |
IUPAC-Name |
ethyl 2-amino-2-(4-chlorophenyl)-2-cyclopropylacetate |
InChI |
InChI=1S/C13H16ClNO2/c1-2-17-12(16)13(15,9-3-4-9)10-5-7-11(14)8-6-10/h5-9H,2-4,15H2,1H3 |
InChI-Schlüssel |
LPXDWPBKFRNSBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1CC1)(C2=CC=C(C=C2)Cl)N |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.